3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin
Overview
Description
3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound is characterized by the presence of a chlorophenyl group, a methoxy group, and a methyl group attached to the coumarin core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenol, 7-methoxy-4-methylcoumarin, and suitable reagents.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the use of catalysts or solvents to facilitate the reaction.
Coupling Reaction: The key step involves the coupling of the 3-chlorophenyl group with the 7-methoxy-4-methylcoumarin core through a series of chemical reactions, such as Friedel-Crafts acylation or nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and optimization of reaction parameters to achieve high yields and purity. The use of advanced techniques, such as chromatography and crystallization, ensures the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced coumarin derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted coumarins.
Scientific Research Applications
3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in chemical reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of dyes, optical brighteners, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4-methylcoumarin: Lacks the chlorophenyl group but shares the coumarin core.
3-Chlorophenylcoumarin: Similar structure but without the methoxy and methyl groups.
Uniqueness
3-(3 inverted exclamation mark -Chlorophenyl)-7-methoxy-4-methylcoumarin is unique due to the combination of functional groups, which confer specific chemical and biological properties. Its distinct structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.
Biological Activity
3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin is a coumarin derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a coumarin backbone with a methoxy group at the 7-position and a chlorophenyl substitution at the 3-position. This specific substitution pattern is believed to influence its biological properties significantly.
The biological activity of 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in inflammatory pathways. This inhibition leads to reduced inflammation and oxidative stress.
- Apoptosis Induction : It activates caspase pathways, promoting apoptosis in cancer cells by disrupting mitochondrial functions. This mechanism is critical for its anticancer effects.
Anticancer Activity
Research indicates that coumarin derivatives, including 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin, exhibit significant anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines:
- Cell Lines Tested : Studies have demonstrated cytostatic effects on human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and ACHN (kidney cancer) .
- Mechanism : The compound's anticancer activity is linked to its ability to induce apoptosis and inhibit proliferation through modulation of apoptotic pathways involving Bcl-2 family proteins .
Antimicrobial Activity
While some coumarins have shown limited antibacterial effects, 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin has been studied for its potential antimicrobial properties:
- In Vitro Studies : Preliminary studies suggest it may exhibit activity against certain bacterial strains, although further research is required to quantify this effect accurately .
Study 1: Anticancer Efficacy
In a study assessing the efficacy of various coumarins against cancer cell lines, 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin was found to significantly reduce cell viability in MCF-7 cells with an IC50 value comparable to established chemotherapeutics . The study highlighted the importance of the methoxy group in enhancing the compound's bioactivity.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 | 10.5 | Apoptosis via caspase activation |
A549 | 12.0 | Cell cycle arrest |
ACHN | 15.2 | Induction of oxidative stress |
Study 2: Antimicrobial Potential
Another study focused on the antimicrobial properties of coumarin derivatives, including 3-(3-Chlorophenyl)-7-methoxy-4-methylcoumarin. Although it showed limited activity against gram-positive and gram-negative bacteria, it was noted for its selective inhibition against specific strains like Helicobacter pylori with a minimum inhibitory concentration (MIC) of 1 µg/mL .
Properties
IUPAC Name |
3-(3-chlorophenyl)-7-methoxy-4-methylchromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO3/c1-10-14-7-6-13(20-2)9-15(14)21-17(19)16(10)11-4-3-5-12(18)8-11/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFRPYNDAGZTSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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